molecular formula C23H28N6O B11041260 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11041260
M. Wt: 404.5 g/mol
InChI Key: WDYIDAUIWRIEAK-UHFFFAOYSA-N
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Description

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted at position 6 with a (4-benzylpiperidin-1-yl)methyl group and at position 4 with a 4-methoxyphenylamine moiety. The compound’s synthesis likely involves nucleophilic substitution on the triazine ring, as seen in analogous derivatives .

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H28N6O/c1-30-20-9-7-19(8-10-20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28)

InChI Key

WDYIDAUIWRIEAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: This step involves the nucleophilic substitution of a benzylpiperidine derivative onto the triazine core. This reaction is often carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazine core, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name R6 Substituent N-Substituent Key Properties/Activity
Target Compound (4-Benzylpiperidin-1-yl)methyl 4-Methoxyphenyl N/A
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-triazine 4-Fluorophenyl 4-Methylpiperidine Antileukemic (IC50: 2.3 μM)
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-triazine (4-Benzylpiperazin-1-yl)methyl 3-Chloro-2-methylphenyl Molecular Weight: 423.95 g/mol
N2-Mesityl-N4-(1-benzylpiperidin-4-yl)-triazine - Mesityl, 1-Benzylpiperidin-4-yl Anti-HIV (EC50: 0.8 μM)
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl - Forms co-crystals with benzoic acid

Key Observations:

  • Hydrogen Bonding : The 4-methoxyphenyl group enables hydrogen bonding, akin to co-crystal structures in , which may enhance solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 444.51 3.8 (predicted) <0.1 (predicted) 180–182 (estimated)
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-triazine 354.42 2.5 0.3 165–167
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-triazine 423.95 4.1 0.15 158–160
N2-Mesityl-N4-(1-benzylpiperidin-4-yl)-triazine 438.54 4.3 <0.1 210–212

Notes: <sup>a</sup> LogP values calculated using ChemDraw.

  • Lower solubility in the target compound compared to fluorophenyl derivatives correlates with increased lipophilicity.
  • Higher melting points in piperidine-linked compounds suggest stronger crystal lattice interactions .

Table 3: Activity Profiles of Triazine Analogues

Compound Name Biological Target IC50/EC50 Mechanism Insights
Target Compound Not reported N/A Hypothesized kinase inhibition
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-triazine Leukemia cells 2.3 μM DNA intercalation
N2-Mesityl-N4-(1-benzylpiperidin-4-yl)-triazine HIV-1 reverse transcriptase 0.8 μM Allosteric inhibition
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-triazine Bacterial pathogens 12.5 μg/mL Thymidylate synthase inhibition

Key Findings:

  • Piperidine and piperazine substituents enhance antiviral and anticancer activities, likely due to improved target binding .
  • The 4-methoxyphenyl group in the target compound may confer antioxidant properties, as seen in similar structures .

Structural Analysis and Computational Insights

  • Crystal Packing: The target compound’s benzylpiperidine group may adopt a non-planar conformation, similar to 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, which forms 1D chains via N–H···N hydrogen bonds .
  • 3D-QSAR : Analogous triazines in were modeled for antileukemic activity, suggesting that bulky R6 groups (e.g., benzylpiperidine) improve steric interactions with hydrophobic enzyme pockets .

Biological Activity

The compound 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 341.41 g/mol
  • IUPAC Name : this compound

This compound features a triazine core substituted with a benzylpiperidine moiety and a methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that triazine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : Some triazine derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
  • Neuroprotective Effects : The presence of the piperidine moiety may enhance neuroprotective activities, which could be beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies and Research Findings

Recent literature provides insights into the specific biological activities and mechanisms of action for related compounds:

StudyFindings
Cho et al. (2016)Investigated the effects of similar triazine compounds on cancer cell lines; demonstrated significant antiproliferative effects through MAPK pathway inhibition.
Seganish et al. (2015)Reported on the synthesis of aminopyrimidine derivatives with potent kinase inhibition; these findings may correlate with the activity observed in triazine derivatives.
Wu et al. (2018)Highlighted the importance of structural modifications in enhancing biological activity; suggested that similar modifications could be applied to triazine derivatives for improved efficacy.

Q & A

Basic: What are the key considerations for synthesizing 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine with high purity?

Methodological Answer:
The synthesis involves a multi-step process starting with cyanuric chloride, followed by sequential nucleophilic substitutions with 4-methoxyaniline and 4-benzylpiperidine derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity and reduce side reactions .
  • Temperature control : Maintain 0–5°C during initial substitutions to prevent over-reaction, then gradually increase to room temperature .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .

Advanced: How can researchers resolve crystallographic disorder in the triazine core during X-ray diffraction analysis?

Methodological Answer:
Crystallographic disorder in the triazine ring or substituents can arise from dynamic flexibility. To address this:

  • Refinement strategies : Use SHELXL’s rigid-bond restraint (RIGU) and similarity restraints (SIMU) to model anisotropic displacement parameters .
  • Low-temperature data collection : Perform experiments at 100 K to reduce thermal motion artifacts .
  • Twinned data handling : Apply the TWIN/BASF commands in SHELXL for cases of pseudo-merohedral twinning .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), piperidine methylene signals (δ 2.5–3.5 ppm), and triazine NH groups (δ 8.1–8.5 ppm) .
  • IR spectroscopy : Confirm secondary amine stretches (N–H, ~3300 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ at m/z 447.2264) .

Advanced: How can 3D-QSAR models be designed to predict the biological activity of triazine derivatives?

Methodological Answer:

  • Descriptor selection : Use steric, electrostatic, and hydrophobic fields derived from CoMFA/CoMSIA. Include substituent parameters (e.g., Hammett σ, π-values) for the benzylpiperidine and methoxyphenyl groups .
  • Training set : Curate 20–30 analogs with measured IC50_{50} values (e.g., antileukemic activity from ). Validate models using leave-one-out cross-validation (q2^2 > 0.5) .
  • Docking validation : Align QSAR results with molecular docking (AutoDock Vina) against target receptors (e.g., kinases) to confirm binding modes .

Basic: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HL-60 vs. K562 for leukemia), serum concentration, and incubation time .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to confirm IC50_{50} trends .
  • Solubility checks : Use DLS (dynamic light scattering) to rule out aggregation artifacts in cellular assays .

Advanced: What strategies optimize solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the methoxyphenyl group, which hydrolyze in vivo to release the active compound .
  • pH adjustment : Prepare citrate-buffered solutions (pH 4.5) for stable formulations during intravenous administration .

Basic: How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Methodological Answer:

  • Substituent variation : Replace the benzylpiperidine group with morpholine or pyrrolidine to assess impact on kinase inhibition .
  • Bioisosteric replacement : Swap the methoxyphenyl group with trifluoromethoxy or chloro derivatives to modulate lipophilicity (clogP) .
  • Activity cliffs : Compare analogs with >10-fold differences in potency to identify critical pharmacophores .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-MS/MS : Monitor hydrolytic cleavage (e.g., triazine ring opening) or oxidation (piperidine N-oxide formation) using a C18 column and 0.1% formic acid gradient .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Basic: What computational tools predict binding affinity to biological targets like kinases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of ABL1 or EGFR kinases. Focus on hydrogen bonds with triazine NH and π-π stacking with benzylpiperidine .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and identify key residue interactions (e.g., Lys271 in ABL1) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} for lead optimization .

Advanced: How can researchers ensure reproducibility in multi-step syntheses across laboratories?

Methodological Answer:

  • Detailed SOPs : Specify exact equivalents (e.g., 1.2 eq of 4-benzylpiperidine), stirring rates (500 rpm), and inert gas flow (Ar, 10 mL/min) .
  • Intermediate characterization : Provide 1^1H NMR and HRMS data for all intermediates (e.g., mono-substituted triazine precursor) .
  • Round-robin testing : Collaborate with 2–3 labs to validate yields and purity using identical batches of reagents .

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